Benzolamide

Description

See also: Acetazolamide (related); Dichlorphenamide (related); Ethoxzolamide (related) ... View More ...

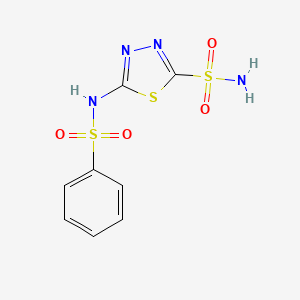

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGTQXZLNDOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187356 | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-13-6 | |

| Record name | Benzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzolamide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of benzolamide, a potent carbonic anhydrase inhibitor, within the renal tubules. It delves into the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its effects, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Mechanism: Inhibition of Carbonic Anhydrase

This compound's primary mechanism of action is the potent and specific inhibition of carbonic anhydrase (CA) isoenzymes located in the renal tubules, particularly in the proximal convoluted tubule (PCT).[1][2] Carbonic anhydrase plays a crucial role in the reabsorption of bicarbonate (HCO3-), sodium (Na+), and water. There are at least two key isoforms in the proximal tubule: a cytosolic form (CA-II) and a luminal, membrane-bound form (CA-IV).[3]

The inhibition of these enzymes by this compound disrupts the normal physiological process of bicarbonate reabsorption. In the proximal tubule, the filtration of bicarbonate is followed by its reaction with secreted protons (H+) in the tubular lumen to form carbonic acid (H2CO3). Luminal carbonic anhydrase (CA-IV) rapidly dehydrates H2CO3 to carbon dioxide (CO2) and water, which can freely diffuse into the proximal tubule cell. Inside the cell, cytosolic carbonic anhydrase (CA-II) catalyzes the reverse reaction, hydrating CO2 back to H2CO3, which then dissociates into H+ and HCO3-. The bicarbonate is then transported across the basolateral membrane into the interstitium, while the proton is secreted back into the lumen via the Na+/H+ exchanger (NHE3), contributing to sodium reabsorption.

This compound, by inhibiting both luminal and cytoplasmic carbonic anhydrase, effectively halts this cycle.[1] This leads to a significant reduction in bicarbonate reabsorption, resulting in increased urinary excretion of bicarbonate. The reduced availability of intracellular protons for the Na+/H+ exchanger also diminishes sodium reabsorption.[1][3]

Quantitative Effects on Renal Function

The administration of this compound leads to measurable changes in several key parameters of renal function. These effects have been quantified in various experimental models, primarily in rats.

| Parameter | Control | This compound (2 mg/kg) | % Change | Reference |

| Proximal Fractional Reabsorption | ||||

| Bicarbonate | Not specified | Reduced by 35.64% | -35.64% | [1] |

| Sodium | Not specified | Reduced by 34.3% | -34.3% | [1] |

| Chloride | Not specified | Reduced by 29.14% | -29.14% | [1] |

| Tubular Fluid/Plasma (TF/P) Ratios | ||||

| Bicarbonate | 0.181 ± 0.02 | 0.584 ± 0.02 | +222.65% | [1] |

| Chloride | 1.19 ± 0.10 | 1.06 ± 0.01 | -10.92% | [1] |

| Proximal Tubular pH | ||||

| Early Proximal Tubule | 7.20 ± 0.02 | 6.66 ± 0.04 | -0.54 pH units | [4] |

| Late Proximal Tubule | 6.74 ± 0.06 | 6.57 ± 0.03 | -0.17 pH units | [4] |

| Superficial Nephron Glomerular Filtration Rate (SNGFR) | ||||

| Unblocked Nephrons | 33.0 ± 1.0 nl/min | 25.2 ± 2.3 nl/min | -23.64% | [5] |

| Blocked Nephrons (preventing distal delivery) | 30.3 ± 1.0 nl/min | 30.3 ± 1.8 nl/min | 0% | [5] |

Signaling Pathways and Logical Relationships

The intricate interplay of transport processes and feedback mechanisms influenced by this compound can be visualized through signaling and logical diagrams.

Caption: this compound's inhibition of carbonic anhydrase in the proximal tubule.

The reduction in proximal tubule reabsorption by this compound increases the delivery of solutes and water to the distal nephron, specifically to the macula densa. This triggers the tubuloglomerular feedback (TGF) mechanism, which contributes to the observed decrease in the single-nephron glomerular filtration rate (SNGFR).

References

- 1. The influence of the carbonic anhydrase inhibitor, this compound (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. static.medicine.iupui.edu [static.medicine.iupui.edu]

- 4. Effect of this compound on pH in the proximal tubules and peritubular capillaries of the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the tubulo-glomerular feedback system in the rat. The mechanism of reduction in filtration rate with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Benzolamide: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural requirements for potent and selective inhibition of carbonic anhydrase isoforms by benzolamide and its derivatives.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a potent carbonic anhydrase inhibitor. This compound serves as a critical scaffold in the design of inhibitors targeting various isoforms of carbonic anhydrase (CA), enzymes implicated in a range of physiological processes and pathological conditions, including glaucoma, epilepsy, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features governing the inhibitory activity of this compound analogs.

Introduction: The Significance of this compound in Carbonic Anhydrase Inhibition

This compound is a sulfonamide-based carbonic anhydrase inhibitor (CAI) characterized by its high affinity for several CA isoforms.[1] The inhibition of these zinc-containing metalloenzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, is a validated therapeutic strategy for various diseases.[2] The core structure of this compound, featuring a benzene ring substituted with a sulfonamide group, provides a foundational framework for the development of isoform-selective inhibitors. Understanding the SAR of this compound is paramount for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against various human carbonic anhydrase (hCA) isoforms is a key determinant of their therapeutic potential. The following tables summarize the quantitative SAR data, presenting the inhibition constants (Ki) for a series of this compound derivatives against the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by this compound and Analogs

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) |

| This compound | H | 15[1] | 9[1] |

| Benzothiazole-6-sulfonamides | |||

| 6a | 2-(imidazolidin-2-ylideneamino) | 165.4 | 46.8 |

| 6b | 2-(1,4,5,6-tetrahydropyrimidin-2-ylamino) | 118.2 | 34.5 |

| 6c | 2-(4,5-dihydro-1H-imidazol-2-ylamino) | 142.9 | 41.7 |

| Benzothiazole-6-sulfonamides with Guanidines | |||

| 7a | 2-((1H-benzo[d]imidazol-2-yl)amino) | 682.4 | 189.6 |

| 7b | 2-((1H-imidazol-2-yl)amino) | 715.3 | 201.8 |

| 7c | 2-((4,5-dihydro-1H-imidazol-2-yl)amino) | 694.4 | 195.2 |

Data sourced from multiple studies, with specific citations provided.[3]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by this compound and Analogs

| Compound | R Group | hCA IX Ki (nM) | hCA XII Ki (nM) |

| This compound | H | 27[4] | 3[5] |

| Ureido-substituted benzene sulfonamides (USBs) | |||

| USB-1 | 4-(3-phenylureido) | 25 | 5.7 |

| USB-2 | 4-(3-(4-chlorophenyl)ureido) | 15.9 | 4.5 |

| USB-3 | 4-(3-(4-methoxyphenyl)ureido) | 30.2 | 6.1 |

| Carboxylate Inhibitors | |||

| 3a | 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid | >100,000 | 0.93 |

| 3c | 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 22,200 | 0.30 |

| 3f | 2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 25,600 | 0.41 |

Data compiled from various research articles with appropriate citations.[6][7]

Experimental Protocols

The determination of the inhibitory activity of this compound analogs is primarily conducted using the stopped-flow CO2 hydration assay. This method measures the catalytic rate of carbonic anhydrase and its inhibition.

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (Ki) of test compounds against various carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the degree of inhibition.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)

-

pH indicator dye (e.g., phenol red)

-

CO2-saturated water

-

Syringes and tubing for the stopped-flow instrument

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified CA enzyme in the buffer.

-

Prepare a series of dilutions of the test compound in the buffer.

-

Prepare the assay buffer containing the pH indicator dye.

-

Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water on ice.[8]

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

-

Load one syringe with the enzyme solution (or enzyme-inhibitor mixture) in the assay buffer.

-

Load the second syringe with the CO2-saturated water.

-

-

Measurement of Uncatalyzed Rate:

-

Perform a control experiment by mixing the assay buffer (without enzyme) with the CO2-saturated water to determine the uncatalyzed rate of CO2 hydration.

-

-

Measurement of Catalyzed Rate:

-

Mix the enzyme solution with the CO2-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its maximum wavelength as a function of time. The initial linear portion of the curve represents the initial rate of the enzyme-catalyzed reaction.

-

-

Measurement of Inhibited Rate:

-

Pre-incubate the enzyme with various concentrations of the test compound for a specified period.

-

Repeat the measurement by mixing the enzyme-inhibitor solution with the CO2-saturated water.

-

-

Data Analysis:

-

Calculate the initial rates from the absorbance vs. time data.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[9]

-

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. carbonic anhydrase 12 | Carbonic anhydrases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Novel Benzolamide Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration into the synthetic strategies, structure-activity relationships, and biological evaluation of novel benzolamide analogs as potent carbonic anhydrase inhibitors.

This technical guide provides a comprehensive overview of the synthesis and evaluation of novel derivatives of this compound, a potent carbonic anhydrase inhibitor. Aimed at researchers, scientists, and professionals in the field of drug development, this document details synthetic methodologies, presents key structure-activity relationship (SAR) data, and outlines experimental workflows for the characterization of these compounds.

Core Concepts in this compound Analog Synthesis

This compound, chemically known as N-(4-sulfamoylphenyl)acetamide, serves as a critical scaffold for the development of selective and potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological and pathological processes. The primary synthetic strategies for creating novel this compound derivatives involve modifications at the acetamido and sulfonamide moieties to enhance inhibitory potency and isoform selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potential of this compound analogs is typically quantified by their inhibition constant (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the Kᵢ values for a selection of representative this compound derivatives against key hCA isoforms.

| Compound | R Group Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound | -COCH₃ | 368.7 | 81.4 | 41.3 | 39.1 |

| Analog 1 | -CO(CH₂)₂CH₃ | 240 | 19 | 25 | 8.8 |

| Analog 2 | -COC₆H₅ | 2185 | 83 | 882 | 175 |

| Analog 3 | -SO₂NHCH₂C₆H₅ | 608 | 955 | - | - |

| Analog 4 | -SO₂NH(CH₂)₂-morpholine | - | - | 60.5 | 84.5 |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducibility and further development.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route to N-substituted this compound analogs involves the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of primary or secondary amines.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Chlorosulfonic acid is carefully added to acetanilide at a controlled temperature, followed by quenching with ice water to precipitate the sulfonyl chloride.

Step 2: Sulfonamide Formation

The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with the desired amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until completion.

Step 3: Purification

The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final N-substituted this compound derivative.

Determination of Inhibitory Activity (Kᵢ)

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The inhibition constant (Kᵢ) is then calculated from the concentration-dependent inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which this compound derivatives function is paramount. This includes the signaling pathways they modulate and the experimental workflows used to characterize their effects.

Carbonic Anhydrase IX Signaling in the Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key target for anticancer drug development. Its activity is intricately linked to the regulation of the tumor microenvironment's pH.[1][2][3]

Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.

CA IX, induced by hypoxia via HIF-1α, catalyzes the extracellular conversion of CO₂ to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes invasion and metastasis.[1][4] Intracellularly, bicarbonate imported by transporters like NBC contributes to maintaining an alkaline internal pH, which is favorable for cancer cell proliferation and survival.[5]

Experimental Workflow for Carbonic Anhydrase Inhibitor Screening

A standardized workflow is essential for the efficient and reliable screening of novel this compound derivatives.

Caption: Experimental workflow for CA inhibitor development.

This workflow outlines the key stages from the initial synthesis and characterization of this compound analogs to their comprehensive biological evaluation. This systematic approach ensures the identification of potent and selective inhibitors with therapeutic potential.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Benzolamide's Binding Affinity for Carbonic Anhydrase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of benzolamide for various human carbonic anhydrase (CA) isoforms. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

This compound Binding Affinity Data

This compound is a potent inhibitor of several human carbonic anhydrase (CA) isoforms.[1] The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme, with lower values indicating tighter binding. The following table summarizes the reported Ki values for this compound against various human CA isoforms.

| Carbonic Anhydrase Isoform | Ki (nM) |

| hCA I | 15[1] |

| hCA II | 9[1] |

| hCA IV | Target |

| hCA VI | Target |

| hCA IX | Target |

| hCA XII | Target |

| hCA XIV | Target |

Experimental Protocols

The determination of binding affinities and inhibition constants for compounds like this compound relies on precise and reproducible experimental methodologies. Two common and powerful techniques employed in the study of carbonic anhydrase inhibitors are the Stopped-Flow Assay and Isothermal Titration Calorimetry (ITC).

Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is a rapid kinetics method used to measure the enzymatic activity of carbonic anhydrase and the inhibitory effects of compounds like this compound. The assay monitors the CA-catalyzed hydration of carbon dioxide (CO2).

Principle: The hydration of CO2 by carbonic anhydrase produces protons, leading to a change in pH. This pH change is monitored using a pH indicator dye, and the initial rate of the reaction is measured. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Methodology:

-

Instrumentation: An Applied Photophysics stopped-flow instrument or a similar rapid-mixing device is utilized.[1]

-

Reagents and Solutions:

-

Buffer: 20 mM HEPES buffer (for α-CAs, pH 7.5) or 20 mM TRIS buffer (for β-CAs, pH 8.3).[1]

-

Ionic Strength Adjustment: 20 mM Na2SO4 is added to the buffer to maintain constant ionic strength.[1]

-

pH Indicator: 0.2 mM Phenol Red is commonly used, with absorbance monitored at its maximum wavelength of 557 nm.[1]

-

Substrate: A saturated CO2 solution is prepared by bubbling CO2 gas through the assay buffer. The final CO2 concentration in the reaction typically ranges from 1.7 to 17 mM.[1]

-

Enzyme Solution: A stock solution of the desired recombinant human carbonic anhydrase isoform is prepared.

-

Inhibitor Solution: A stock solution of this compound (e.g., 0.1 mM) is prepared in distilled, deionized water, with subsequent dilutions made using the assay buffer.[1]

-

-

Procedure:

-

The enzyme and inhibitor solutions are pre-incubated together at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[1]

-

One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture (or enzyme alone for control measurements).

-

The second syringe is loaded with the CO2-saturated buffer containing the pH indicator.

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a period of 10–100 seconds.[1]

-

The initial velocity of the reaction is determined from the initial 5-10% of the reaction trace.[1]

-

The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and subtracted from the total observed rates.[1]

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (carbonic anhydrase isoform) at a constant temperature. The heat released or absorbed upon binding is measured by the instrument.

Detailed Methodology:

-

Instrumentation: A high-sensitivity isothermal titration calorimeter is used.

-

Sample Preparation:

-

Protein and Ligand Solutions: The carbonic anhydrase isoform and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution. This is typically achieved by dialyzing the protein against the buffer and then using the final dialysis buffer to dissolve the ligand.

-

Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell, which can interfere with the measurements.

-

Concentrations: The concentration of the macromolecule in the cell and the ligand in the syringe need to be carefully chosen to ensure a measurable heat signal and a complete binding isotherm. A general starting point is to have the ligand concentration in the syringe 10-15 times higher than the protein concentration in the cell.

-

-

Procedure:

-

The sample cell is filled with the carbonic anhydrase solution, and the injection syringe is filled with the this compound solution.

-

A series of small, precise injections of the this compound solution are made into the sample cell while the solution is stirred at a constant rate.

-

The heat change resulting from each injection is measured by the instrument's sensitive detectors.

-

The titration continues until the protein becomes saturated with the ligand, and subsequent injections only produce the heat of dilution.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

-

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's interaction with carbonic anhydrases.

References

The Discovery and Development of Benzolamide: A Potent but Short-Lived Diuretic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) emerged from the mid-20th century quest for effective diuretics, a period of intense research into sulfonamide derivatives following the discovery of sulfanilamide's diuretic properties. As a potent carbonic anhydrase inhibitor, this compound demonstrated significant promise with a renal effect on bicarbonate excretion approximately ten times that of the prototypical acetazolamide.[1] Despite its high potency and selective accumulation in the kidneys, its clinical development was ultimately hampered by an unfavorable pharmacokinetic profile, specifically a very short plasma half-life.[1][2] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and experimental evaluation of this compound as a diuretic agent.

Historical Context and Discovery

Mechanism of Action

This compound exerts its diuretic effect through the potent inhibition of carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate in the proximal convoluted tubule of the nephron.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule

Carbonic anhydrase exists in two key locations within the proximal tubule epithelial cells: the cytoplasm (isoform CA-II) and the apical (luminal) brush border membrane (isoform CA-IV). The inhibition of both isoforms by this compound disrupts the normal process of bicarbonate reabsorption.

Figure 1. Signaling pathway of carbonic anhydrase inhibition by this compound.

Normally, filtered bicarbonate (HCO₃⁻) combines with secreted hydrogen ions (H⁺) in the tubular lumen to form carbonic acid (H₂CO₃). This reaction is catalyzed by the brush border carbonic anhydrase (CA-IV). H₂CO₃ then dissociates into water (H₂O) and carbon dioxide (CO₂), which readily diffuse into the proximal tubule cell. Inside the cell, cytoplasmic carbonic anhydrase (CA-II) catalyzes the reverse reaction, reforming H₂CO₃ from CO₂ and H₂O. The H₂CO₃ then dissociates into H⁺ and HCO₃⁻. The H⁺ is secreted back into the lumen in exchange for sodium (Na⁺) via the Na⁺/H⁺ exchanger (NHE3), and the HCO₃⁻ is transported into the blood.

This compound inhibits both CA-IV and CA-II. Inhibition of CA-IV prevents the breakdown of luminal H₂CO₃, reducing the availability of CO₂ to diffuse into the cell. Inhibition of CA-II prevents the formation of H₂CO₃ within the cell. Both actions lead to a decrease in intracellular H⁺, which in turn reduces the activity of the NHE3 exchanger. The overall result is a significant decrease in the reabsorption of Na⁺ and HCO₃⁻, leading to an osmotic diuresis and alkalinization of the urine.

Quantitative Data on Diuretic Activity

This compound is characterized by its high potency. It is maximally active at doses of 1 mg/kg.[1] Its renal effect on bicarbonate excretion is approximately 10 times that of acetazolamide.[1]

| Parameter | Vehicle (Control) | This compound (2 mg/kg) | % Change | Reference |

| Proximal Fractional Reabsorption | ||||

| Chloride | 1.19 ± 0.10 (TF/P ratio) | 1.06 ± 0.01 (TF/P ratio) | -29.14% | |

| Sodium | Not reported | Not reported | -34.3% | |

| Bicarbonate | 0.181 ± 0.02 (TF/P ratio) | 0.584 ± 0.02 (TF/P ratio) | -35.64% | |

| Pharmacokinetics | ||||

| Plasma Half-life | N/A | ~20 minutes | N/A | [1] |

| Renal Accumulation | N/A | Active and rapid | N/A | [1] |

Table 1. Effects of this compound on Electrolyte Reabsorption and Pharmacokinetic Parameters. (TF/P ratio = Tubular Fluid to Plasma concentration ratio)

Experimental Protocols

The diuretic activity of this compound and other early diuretics was typically evaluated using animal models, most commonly rats and dogs. The Lipschitz test, or variations thereof, was a standard method for screening diuretic agents.[10][11][12]

Lipschitz Test for Diuretic Activity

Objective: To determine the diuretic activity of a test compound by comparing the urine output of treated animals to that of a control group and a standard diuretic group.

Experimental Workflow:

Figure 2. Workflow for the Lipschitz test to evaluate diuretic activity.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[11][12]

-

Acclimatization and Fasting: Animals are fasted for approximately 18 hours before the experiment to ensure gastrointestinal tract uniformity and prevent food interference with absorption. Water is provided ad libitum.[4]

-

Grouping: Rats are divided into at least three groups: a control group, a standard diuretic group (e.g., urea or furosemide), and one or more test groups receiving different doses of this compound.[10]

-

Hydration and Dosing: A saline load (e.g., 25 ml/kg of 0.9% NaCl) is administered orally or intraperitoneally to all animals to ensure adequate hydration and urine flow. The test compound, standard, or vehicle is administered concurrently.[12]

-

Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages that allow for the separation and collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.[10][12]

-

Analysis: The total volume of urine for each animal is measured. The concentration of electrolytes (Na⁺, K⁺, and Cl⁻) in the urine is determined using flame photometry.

-

Data Evaluation: The diuretic activity is calculated by comparing the urine output of the test group to the control group. The Lipschitz value is the ratio of the urine output of the test group to that of the standard group.[11]

Synthesis and Structure-Activity Relationship (SAR)

The structure-activity relationship for carbonic anhydrase inhibitors is well-defined. Key structural features for diuretic activity in this class include:

-

An unsubstituted sulfonamide group (-SO₂NH₂): This group is essential for binding to the zinc ion in the active site of the carbonic anhydrase enzyme.

-

An aromatic or heterocyclic ring system: The thiadiazole ring in this compound serves this purpose. Modifications to this ring system can influence potency and pharmacokinetic properties.

-

The benzoyl group: The addition of the benzoyl group to the thiadiazole sulfonamide core in this compound contributes to its high potency.

Clinical Development and Rationale for Limited Use

Despite its high potency as a diuretic, this compound did not see widespread clinical use. The primary reason for this was its "inappropriate pharmacokinetics".[1] Specifically, its very short plasma half-life of approximately 20 minutes would necessitate frequent dosing to maintain a therapeutic effect, making it impractical for the management of chronic conditions like hypertension or edema.[1] While it is actively and rapidly accumulated in the kidney, its rapid clearance from the plasma likely contributes to its short duration of action.[1] This unfavorable pharmacokinetic profile ultimately prevented its further development for broad clinical applications as a diuretic.

Conclusion

This compound represents a significant milestone in the development of diuretics, exemplifying the successful targeting of carbonic anhydrase to achieve a potent diuretic effect. Its history underscores the critical importance of not only pharmacodynamic potency but also a favorable pharmacokinetic profile for the successful clinical development of a drug. While its short half-life rendered it unsuitable for widespread use as a diuretic, the study of this compound and other early carbonic anhydrase inhibitors provided invaluable insights into renal physiology and the principles of diuretic drug design.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpp.com [ijpp.com]

- 4. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide | 33949-86-9 [smolecule.com]

- 6. Dose-response evaluation of the ocular hypotensive effect of brinzolamide ophthalmic suspension (Azopt). Brinzolamide Dose-Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The development of topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of benzodiazepines in dog and man | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Interactions of Benzolamide with Zinc Metalloenzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interactions between the sulfonamide diuretic, benzolamide, and a range of zinc metalloenzymes. While the primary focus of this compound's activity is on carbonic anhydrases, this document also explores its potential interactions with other critical zinc-containing enzymes, including matrix metalloproteinases (MMPs), alcohol dehydrogenase, and histone deacetylases (HDACs). This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and insights into the associated signaling pathways.

Introduction to this compound and Zinc Metalloenzymes

This compound is a potent inhibitor of carbonic anhydrase, belonging to the sulfonamide class of drugs.[1] Its primary clinical applications have been in the management of glaucoma and as a diuretic. The mechanism of action of sulfonamide inhibitors like this compound involves the coordination of the sulfonamide moiety to the zinc ion in the active site of these enzymes.

Zinc metalloenzymes are a broad and diverse class of enzymes that require a zinc ion for their catalytic activity. This zinc ion can play a direct catalytic role, stabilize the enzyme's structure, or both. These enzymes are involved in a vast array of physiological processes, making them significant targets for therapeutic intervention. This guide will delve into the interactions of this compound with four key families of zinc metalloenzymes:

-

Carbonic Anhydrases (CAs)

-

Matrix Metalloproteinases (MMPs)

-

Alcohol Dehydrogenase

-

Histone Deacetylases (HDACs)

This compound and Carbonic Anhydrases (CAs)

The interaction between this compound and carbonic anhydrases is the most well-characterized. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 known human CA isoforms, and their inhibition has therapeutic implications in various conditions, including glaucoma, epilepsy, and cancer.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by this compound

The inhibitory potency of this compound varies among the different CA isoforms. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki indicates a stronger interaction.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) of this compound (nM) |

| hCA I | 15[1] |

| hCA II | 9[1] |

| EcoCAγ | 94[1] |

| VchCAγ | 78[1] |

| CAS3 | 54[1] |

| CAS1 | 2115[1] |

| CAS2 | 410[1] |

hCA: human Carbonic Anhydrase; EcoCAγ and VchCAγ are bacterial γ-class CAs; CAS refers to other CA isoforms.

Experimental Protocols for Carbonic Anhydrase Inhibition

This is a common method to determine the kinetic parameters of CA inhibition.

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. A pH indicator is used to monitor the proton production in real-time.

-

Reagents:

-

Purified CA isoform

-

This compound or other inhibitors

-

CO2-saturated water

-

Buffer (e.g., TRIS or HEPES)

-

pH indicator (e.g., phenol red)

-

-

Procedure:

-

Solutions of the enzyme and inhibitor are pre-incubated.

-

The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution containing a pH indicator in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

The initial rate of the reaction is calculated from the absorbance data.

-

Ki values are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics).

-

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).

-

Instrumentation: Isothermal Titration Calorimeter.

-

Procedure:

-

The enzyme solution is placed in the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe.

-

Small aliquots of the inhibitor are titrated into the enzyme solution.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of inhibitor to enzyme.

-

The binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

FTSA is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.

-

Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.

-

Reagents:

-

Purified CA isoform

-

This compound or other inhibitors

-

Fluorescent dye (e.g., SYPRO Orange)

-

Buffer

-

-

Procedure:

-

The enzyme is mixed with the fluorescent dye and varying concentrations of the inhibitor in a multi-well plate.

-

The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) is plotted against the inhibitor concentration to determine the binding affinity.

-

Signaling Pathways Involving Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is a key player in tumor biology. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[2][3][4]

Under hypoxic (low oxygen) conditions, which are common in solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for CA IX, leading to its increased transcription.[2]

The resulting increase in CA IX at the cell surface contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX by agents like this compound can counteract these effects.

This compound and Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. They play crucial roles in physiological processes like tissue remodeling, as well as in pathological conditions such as arthritis and cancer metastasis.

Quantitative Data: this compound Interaction with MMPs

Experimental Protocol: Fluorogenic MMP Inhibition Assay

-

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP. The substrate contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence.

-

Reagents:

-

Purified, active MMP isoform

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2)

-

This compound or other test inhibitors

-

-

Procedure:

-

The MMP enzyme is pre-incubated with varying concentrations of the inhibitor.

-

The fluorogenic substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%) are determined by plotting the reaction velocity against the inhibitor concentration.

-

Signaling Pathways Modulated by MMP Inhibition

MMP activity is integrated into complex signaling networks that regulate cell behavior.[5][6][7] Inhibition of MMPs can impact these pathways:

-

Growth Factor Signaling: MMPs can cleave and release membrane-bound growth factors, such as TGF-β and EGF, leading to the activation of their respective signaling pathways (e.g., MAPK/ERK, PI3K/Akt).[5] MMP inhibitors can block this activation.

-

Cell Adhesion and Migration: By degrading ECM components, MMPs alter the signals received by cell surface receptors like integrins. This affects downstream signaling cascades that control cell adhesion, migration, and invasion.[5]

-

Apoptosis: Some MMPs can cleave and activate pro-apoptotic or inactivate anti-apoptotic proteins, thereby influencing cell survival pathways.

This compound and Alcohol Dehydrogenase

Alcohol dehydrogenase (ADH) is a zinc-dependent enzyme that catalyzes the oxidation of alcohols to aldehydes. It is a key enzyme in the metabolism of ethanol.

Quantitative Data: this compound Interaction with Alcohol Dehydrogenase

There is a lack of specific quantitative data on the inhibition of alcohol dehydrogenase by this compound. While some sulfonamides have been shown to interact with ADH, the inhibitory potential of this compound against this enzyme remains to be thoroughly investigated.

Experimental Protocol: Alcohol Dehydrogenase Inhibition Assay

-

Principle: The activity of ADH is typically measured by monitoring the reduction of the cofactor NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.

-

Reagents:

-

Purified alcohol dehydrogenase

-

Ethanol (substrate)

-

NAD+ (cofactor)

-

Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

-

This compound or other test inhibitors

-

-

Procedure:

-

In a cuvette, combine the buffer, NAD+, and ethanol.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the ADH enzyme.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

Determine the mode of inhibition and the inhibition constant (Ki) by analyzing the data using Lineweaver-Burk or Dixon plots.

-

This compound and Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. They are crucial regulators of gene expression and are important targets in cancer therapy.

Quantitative Data: this compound Interaction with HDACs

Specific Ki or IC50 values for the inhibition of HDACs by this compound are not well-documented in the literature. Benzamide-containing compounds are a known class of HDAC inhibitors, but the sulfonamide group of this compound is a different zinc-binding pharmacophore.[8] Further studies are needed to evaluate the potential of this compound as an HDAC inhibitor.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Principle: This assay uses a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC, followed by cleavage by a developer enzyme, releases a fluorescent molecule.

-

Reagents:

-

Purified HDAC enzyme or nuclear extract

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution (containing a protease)

-

This compound or other test inhibitors

-

Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A)

-

-

Procedure:

-

The HDAC enzyme is incubated with varying concentrations of the inhibitor.

-

The fluorogenic substrate is added, and the mixture is incubated to allow for deacetylation.

-

The developer solution is added to cleave the deacetylated substrate and release the fluorophore.

-

The fluorescence is measured using a fluorescence plate reader.

-

The IC50 value is determined from the dose-response curve of fluorescence versus inhibitor concentration.

-

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors have profound effects on cellular signaling, primarily by altering gene expression and the function of non-histone proteins.[9][10][11][12]

-

Apoptosis: HDAC inhibitors can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12][13] This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9][11]

-

Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often at the G1/S or G2/M checkpoints, by increasing the expression of cell cycle inhibitors like p21.

-

Angiogenesis: Some HDAC inhibitors have been shown to suppress angiogenesis (the formation of new blood vessels) by downregulating the expression of pro-angiogenic factors like VEGF.[9]

Conclusion

This compound is a well-established and potent inhibitor of carbonic anhydrases, with varying affinities for different isoforms. Its interaction with CAs, particularly the cancer-associated CA IX, has significant implications for cellular signaling pathways, most notably the HIF-1 pathway.

While the interactions of this compound with other zinc metalloenzymes such as MMPs, alcohol dehydrogenase, and HDACs are less characterized, the structural similarities of their active sites and the known activity of other sulfonamide-based inhibitors suggest that these are areas worthy of further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore these potential off-target effects of this compound and to develop novel inhibitors with improved selectivity for these important drug targets. A deeper understanding of these interactions will be crucial for the development of more specific and effective therapies targeting zinc metalloenzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 6. New signaling pathways from cancer progression modulators to mRNA expression of matrix metalloproteinases in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Benzolamide in Neurology: A Technical Guide to Early-Stage Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Early-stage, direct research into the application of benzolamide for neurological disorders is notably limited. This guide synthesizes the available preclinical data for this compound and relevant findings from the broader class of carbonic anhydrase inhibitors (CAIs) to provide a foundational understanding and to outline future research directions.

Executive Summary

This compound, a potent carbonic anhydrase inhibitor (CAI), presents a curious case for neurotherapeutics. While the inhibition of carbonic anhydrase (CA) in the central nervous system (CNS) is a validated strategy for treating certain neurological conditions like epilepsy and idiopathic intracranial hypertension, this compound's clinical development has been hampered by its defining characteristic: poor cell membrane and blood-brain barrier (BBB) permeability. This technical guide consolidates the sparse yet significant early-stage research on this compound, contextualizes it within the broader landscape of CAIs in neurology, and outlines the critical experimental protocols and conceptual frameworks necessary to evaluate its potential. We present the known quantitative data, detail relevant experimental methodologies, and visualize key pathways to provide a comprehensive resource for the scientific community.

The Central Role of Carbonic Anhydrase in Neurological Function

Carbonic anhydrase is a ubiquitous metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes within the CNS, including pH regulation, cerebrospinal fluid (CSF) production, and modulation of neuronal excitability.[2][3] At least nine CA isoforms are present in the mammalian CNS, with distinct distribution patterns in neurons, glial cells, and the choroid plexus.[4] The therapeutic rationale for using CAIs in neurological disorders stems from their ability to modulate these processes. For instance, in epilepsy, CA inhibition is thought to exert anticonvulsant effects by inducing a mild metabolic acidosis and altering GABAergic neurotransmission.[5]

Quantitative Data: this compound vs. Acetazolamide

Direct quantitative data for this compound in neurological models is scarce. The most relevant comparative data comes from a study on avian intrapulmonary chemoreceptors, which serves as a proxy for neuronal response to CA inhibition and highlights the impact of membrane permeability. The study compared the effects of the membrane-permeable acetazolamide with the relatively impermeable this compound on neuronal firing rates.

| Compound | Dose (IV) | Effect on Baseline Neuronal Discharge Rate | Effect on Tonic PCO₂ Response (Sensitivity) | Membrane Permeability |

| This compound | 25 mg/kg | Increased | No significant alteration (-9.8 ± 1.6 s⁻¹·lnTorr⁻¹) | Relatively Impermeable |

| Acetazolamide | 10 mg/kg | Increased | Significantly reduced (-3.5 ± 3.6 s⁻¹·lnTorr⁻¹) | Permeable |

| Table 1: Comparative effects of intravenous this compound and acetazolamide on avian chemoreceptor neurons. Data extracted from Hempleman et al. (2000).[6] |

Experimental Protocols

Assessing Neuronal Response to Carbonic Anhydrase Inhibition

This protocol is adapted from the methodology used to generate the quantitative data in Table 1, providing a framework for assessing the electrophysiological effects of CAIs.

Objective: To determine the effect of a CA inhibitor on the CO₂ sensitivity of single neurons.

Model: Anesthetized, unidirectionally ventilated ducks (Anas platyrhynchos).

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbital) and implement unidirectional, artificial ventilation to allow for precise control of inspired gas concentrations.

-

Neural Recording: Isolate a vagal nerve filament. Using single-cell extracellular recording techniques with microelectrodes, identify action potentials from an intrapulmonary chemoreceptor (IPC) or other target neuron.

-

Baseline Measurement: Record the neuron's action potential discharge rate (firing frequency) in response to varying levels of inspired carbon dioxide (PCO₂) to establish a baseline CO₂ response curve.

-

Drug Administration: Administer the test compound (e.g., this compound, 25 mg/kg) intravenously.

-

Post-Infusion Measurement: After drug administration, repeat the process of varying inspired PCO₂ and record the neuron's firing frequency to determine the post-treatment CO₂ response curve.

-

Data Analysis: Compare the pre- and post-infusion baseline firing rates and the slopes of the CO₂ response curves to quantify the drug's effect on neuronal activity and CO₂ sensitivity.[6]

Maximal Electroshock (MES) Seizure Test

This is a standard preclinical screening test for anticonvulsant activity, relevant for evaluating CAIs like this compound for epilepsy.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Model: Mice or rats.

Procedure:

-

Compound Administration: Administer the test compound (e.g., this compound) via the desired route (intraperitoneal or oral) at various doses to different groups of animals. A vehicle control group is also included.

-

Seizure Induction: At the time of predicted peak effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes (e.g., 50-60 Hz, 0.2 seconds).

-

Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The complete abolition of this phase is considered the endpoint of protection.

-

Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension, using probit analysis.[7][8][9]

Signaling Pathways and CNS Mechanisms of Action

The primary hurdle for this compound's utility in neurological disorders is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[10] this compound is known to be relatively membrane-impermeable.[6] This characteristic suggests that systemically administered this compound would have limited access to carbonic anhydrase isoforms within the CNS parenchyma (e.g., intracellular CA II in neurons and glia).

However, this does not entirely preclude a neurological effect. This compound could potentially act on membrane-bound CA isoforms on the luminal side of the BBB endothelium (e.g., CA IV), which could influence local pH and blood flow. Any significant effect on parenchymal neurons and glia would likely require strategies to enhance CNS delivery, such as prodrug formulations or co-administration with BBB-disrupting agents.

Potential Therapeutic Applications and Future Directions

While direct evidence is lacking for this compound, the known effects of other CAIs suggest potential avenues of research for neurological disorders.

-

Epilepsy: The anticonvulsant properties of CAIs are well-established.[5] Preclinical studies using models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests are necessary to determine if this compound possesses intrinsic anticonvulsant activity.[8]

-

Alzheimer's Disease: CAIs have demonstrated neuroprotective effects in preclinical models of amyloidosis by preventing mitochondrial dysfunction and reducing oxidative stress.[5] In vitro studies using neuronal cell cultures exposed to amyloid-beta oligomers would be a logical first step to screen this compound for similar neuroprotective properties.

-

Parkinson's Disease & ALS: The role of CAIs in these disorders is less defined. Research would need to begin with foundational in vitro studies to identify any relevant cellular mechanisms before proceeding to animal models.

Conclusion

This compound remains an enigmatic molecule in the context of neuropharmacology. Its potent inhibition of carbonic anhydrase is a desirable trait for targeting several pathological mechanisms in the CNS. However, its poor membrane and blood-brain barrier permeability is a significant obstacle. The early-stage research landscape is sparse, necessitating a foundational, step-by-step preclinical evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations. A thorough characterization of its BBB permeability, intrinsic neuropharmacological activity, and the potential for novel delivery strategies will be paramount in determining whether this compound can be repurposed from a compound of academic interest into a viable therapeutic candidate for neurological disorders.

References

- 1. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ovid.com [ovid.com]

- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Benzolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzolamide is a potent sulfonamide inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting carbonic anhydrase, this compound can modulate pH regulation, ion transport, and fluid secretion in various tissues. These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound, focusing on its primary mechanism of action and its effects on cellular physiology.

The provided protocols cover two key aspects of this compound's in vitro efficacy:

-

Direct Enzyme Inhibition: A stopped-flow CO2 hydration assay to determine the inhibitory activity of this compound against purified carbonic anhydrase isoforms.

-

Cellular Activity: An intracellular pH measurement assay and a transepithelial fluid transport assay to evaluate the effect of this compound on cellular function.

Data Presentation

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Skeletal Muscle CA | 10⁻⁵ M | [1] | |

| hCA I | Data not available | ||

| hCA II | Data not available | ||

| hCA IV | Data not available | ||

| hCA IX | Data not available | ||

| hCA XII | Data not available |

Note: This table will be updated as more specific inhibitory constants for this compound against various human carbonic anhydrase (hCA) isoforms become available.

Signaling Pathway and Experimental Workflows

Carbonic Anhydrase Inhibition Signaling Pathway

Caption: Signaling pathway of carbonic anhydrase inhibition by this compound.

Experimental Workflow: Stopped-Flow CO₂ Hydration Assay

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Experimental Workflow: Intracellular pH Measurement

Caption: Experimental workflow for intracellular pH measurement using BCECF-AM.

Experimental Protocols

Carbonic Anhydrase Activity Assay: Stopped-Flow CO₂ Hydration

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The initial rate of this reaction is determined by observing the change in absorbance of a pH indicator.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

-

This compound

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol red (0.2 mM)

-

CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)

-

Stopped-flow spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in HEPES buffer.

-

Prepare the assay buffer containing HEPES and phenol red.

-

Keep the CO₂-saturated water on ice.

-

-

Enzyme and Inhibitor Incubation:

-

In a tube, mix the carbonic anhydrase solution with either the this compound solution (at various concentrations) or the vehicle control.

-

Incubate the mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]

-

-

Stopped-Flow Measurement:

-

Set the stopped-flow instrument to monitor the absorbance of phenol red at 570 nm.[3]

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the ice-cold CO₂-saturated water.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time for 10-100 seconds.[2]

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance curve.

-

Plot the initial reaction rates against the this compound concentrations.

-

Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

If desired, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot).

-

Cell-Based Assay: Intracellular pH (pHi) Measurement

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH in response to this compound treatment.

Materials:

-

ARPE-19 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Nigericin and Valinomycin (for calibration)

-

pH calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader with dual excitation capabilities

Protocol:

-

Cell Seeding:

-

Seed ARPE-19 cells into a 96-well plate at a density of 40,000 to 80,000 cells/well.[4]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Dye Loading:

-

Washing:

-

Remove the dye-loading solution and wash the cells three times with HBSS to remove extracellular dye.[5]

-

-

Treatment with this compound:

-

Prepare various concentrations of this compound in HBSS.

-

Add the this compound solutions or vehicle control to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence emission at 535 nm with excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point).[5]

-

-

In Situ Calibration:

-

After the experiment, treat the cells with a calibration buffer containing 10 µM nigericin and 10 µM valinomycin at known pH values (e.g., 6.5, 7.0, 7.5, 8.0) to equilibrate the intracellular and extracellular pH.[5]

-

Measure the fluorescence ratio (490 nm / 440 nm) at each pH to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) for each well.

-

Convert the fluorescence ratios to intracellular pH values using the calibration curve.

-

Analyze the change in intracellular pH in response to different concentrations of this compound.

-

Cell-Based Assay: Transepithelial Fluid Transport (TEER Measurement)

This assay assesses the effect of this compound on the barrier function and fluid transport properties of a confluent monolayer of retinal pigment epithelial (RPE) cells by measuring the transepithelial electrical resistance (TEER). An increase in TEER can be indicative of enhanced fluid absorption.

Materials:

-

ARPE-19 cells

-

DMEM/F12 medium with 10% FBS

-

Transwell inserts (0.4 µm pore size)

-

Fibronectin

-

This compound

-

EVOM voltohmmeter with STX2 "chopstick" electrodes

-

Sterile PBS

Protocol:

-

Coating Transwell Inserts:

-

Coat the Transwell inserts with fibronectin according to the manufacturer's instructions to promote cell attachment and monolayer formation.[6]

-

-

Cell Seeding and Culture:

-

TEER Measurement:

-

Allow the cell culture plate and the TEER electrode to equilibrate to room temperature before measurement.

-

Sterilize the electrode with ethanol and rinse with sterile PBS.[1]

-

Measure the resistance of a blank Transwell insert with medium only to determine the background resistance.

-

Carefully place the shorter electrode in the apical chamber and the longer electrode in the basal chamber, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading for each well.

-

Subtract the background resistance from the resistance of the cell-containing wells and multiply by the surface area of the Transwell to obtain the TEER in Ω·cm².

-

-

Treatment with this compound:

-

Once a stable baseline TEER is established, add this compound at various concentrations to the apical and/or basal compartments.

-

Measure the TEER at different time points after the addition of this compound to monitor its effect on the RPE barrier function.

-

-

Data Analysis:

-

Plot the TEER values over time for each this compound concentration and the vehicle control.

-

Analyze the changes in TEER to determine the effect of this compound on the integrity and fluid transport properties of the RPE monolayer.

-

References

- 1. medicine.umich.edu [medicine.umich.edu]

- 2. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is not a membrane-impermeant carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in transepithelial electrical resistance and intracellular ion concentration in TGF-β-induced epithelial-mesenchymal transition of retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantification of Benzolamide in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzolamide is a potent carbonic anhydrase inhibitor that has been investigated for its potential therapeutic effects in various conditions, including glaucoma and as an adjunct in cancer therapy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound in plasma are not widely published, this guide presents a robust starting method adapted from established protocols for structurally similar carbonic anhydrase inhibitors, such as acetazolamide and brinzolamide.

Principle of the Method

The proposed method involves the extraction of this compound from a plasma matrix followed by separation and quantification using reversed-phase HPLC with UV detection. A simple and efficient protein precipitation or liquid-liquid extraction protocol is employed for sample preparation to remove interfering plasma components. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a reliable and reproducible assay.

Data Presentation

The following tables summarize the expected quantitative data and chromatographic conditions for a typical HPLC method for this compound quantification in plasma. These values are based on methods for analogous compounds and may require optimization for specific laboratory conditions.

Table 1: Chromatographic Conditions and Performance

| Parameter | Proposed Value |

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Internal Standard (IS) | Acetazolamide or a suitable analogue |

| Expected Retention Time | 5 - 10 minutes |

Table 2: Method Validation Parameters (Target Values)

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | < 0.05 µg/mL |

| Limit of Quantification (LOQ) | < 0.1 µg/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

| Selectivity | No interference from endogenous plasma components |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Acetazolamide)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-